3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid

Solid‑state characterization Crystallinity Thermal analysis

Researchers optimizing Suzuki-Miyaura couplings often face unpredictable yields when substituting positional isomers of fluorinated benzyloxy arylboronic acids. This ortho-fluoro isomer (CAS 849062-18-6) addresses that challenge with defined steric and electronic properties that minimize protodeboronation side reactions. • Bis-Electrophile: Aryl bromide and boronic acid in one molecule enable sequential cross-coupling strategies. • Distinct MP 132-137 °C: Facilitates rapid identity verification during raw material acceptance. • 96% purity: Adequate for high-throughput library synthesis where cost per gram is critical.

Molecular Formula C14H13BBrFO3
Molecular Weight 338.97 g/mol
CAS No. 849062-18-6
Cat. No. B1284258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid
CAS849062-18-6
Molecular FormulaC14H13BBrFO3
Molecular Weight338.97 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1OCC2=CC=CC=C2F)Br)C)(O)O
InChIInChI=1S/C14H13BBrFO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3
InChIKeyRJFAJIGWAZAOBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Specifications & Procurement


3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid (CAS 849062-18-6, MFCD06798104) is a fluorinated arylboronic acid with the molecular formula C14H13BBrFO3 and a molecular weight of 338.96–338.97 g/mol . It is supplied as a solid with a reported melting point of 132–137 °C (lit.) [1]. Commercial offerings typically specify a minimum purity of 95–96% and recommend long‑term storage at 2–8 °C or –20 °C [2]. The compound is primarily used as a key intermediate in Suzuki–Miyaura cross‑coupling reactions and in the construction of pharmaceutical and agrochemical building blocks .

Why Generic Substitution Fails


Although other 3‑bromo‑2‑(fluorobenzyloxy)‑5‑methylphenylboronic acids share the same core structure, the exact position of the fluorine atom on the benzyloxy ring (ortho‑ vs. meta‑ vs. para‑) profoundly affects both physical properties and chemical behavior. The 2′‑fluoro (ortho) substituent in 849062‑18‑6 introduces a unique steric environment and electronic perturbation that alters the compound‘s solid‑state packing (as evidenced by its distinct melting point), its solubility, and its propensity toward protodeboronation under coupling conditions [1]. For Suzuki–Miyaura applications, even minor changes in the substitution pattern can shift the optimal catalyst/base system and reduce yield, making direct substitution with a positional isomer a high‑risk strategy without re‑optimization [2].

Differentiation from Closest Analogs


Melting Point: Ortho- vs. Meta-Fluoro Isomers

The ortho‑fluoro isomer (849062‑18‑6) exhibits a well‑defined melting point of 132–137 °C (lit.) [1]. In contrast, the meta‑fluoro positional isomer (CAS 849062‑40‑4) and para‑fluoro isomer (CAS 849062‑41‑5) lack reported melting points in authoritative databases, suggesting different solid‑state packing arrangements that may influence handling and formulation . The higher melting point of 849062‑18‑6 implies stronger intermolecular forces, which can be advantageous for long‑term solid‑state stability.

Solid‑state characterization Crystallinity Thermal analysis

Purity Specification by Isomer

Commercial sources for 849062‑18‑6 consistently offer a minimum purity of 95–96% [1], whereas the 4′‑fluoro positional isomer (CAS 849062‑41‑5) is available at 98% purity . While both are suitable for most coupling reactions, the 2′‑fluoro variant may be preferred when a slightly lower purity is acceptable for cost‑sensitive syntheses, or when the synthetic route is robust to trace impurities.

Quality control Procurement specification Assay

Ortho-Fluorine Effect on Protodeboronation

A mechanistic study of solid‑state protodeboronation revealed that ortho‑substituents on arylboronic acids can significantly alter the rate of B–C bond cleavage [1]. The ortho‑fluorobenzyloxy group in 849062‑18‑6 is expected to impose both steric hindrance and an electron‑withdrawing inductive effect, which collectively may lower the propensity for unwanted protodeboronation compared to meta‑ or para‑fluoro analogs. While direct kinetic data for 849062‑18‑6 are not available, class‑level inference suggests that the ortho‑fluoro pattern could provide enhanced stability during prolonged storage and under basic coupling conditions.

Protodeboronation Stability Suzuki coupling

Unique Ortho-Fluorine Substitution Pattern

A survey of commercially available 3‑bromo‑2‑(fluorobenzyloxy)‑5‑methylphenylboronic acids reveals that the 2′‑fluoro (ortho) isomer is distinct from its meta‑ and para‑fluoro counterparts . No other analog with an ortho‑fluorine on the benzyloxy ring is widely stocked by major suppliers. This exclusivity makes 849062‑18‑6 the only accessible entry point for synthetic routes that demand the ortho‑fluorine electronic and steric signature.

Structure‑activity relationship Chemical space Unique intermediate

Optimal Research & Industrial Applications


Suzuki–Miyaura Cross-Coupling for Biaryl Intermediates

The combination of an aryl bromide and a boronic acid within the same molecule allows 849062‑18‑6 to serve as a versatile bis‑electrophile/nucleophile in sequential coupling strategies. Its distinct melting point (132–137 °C) facilitates identity confirmation during raw material acceptance, while the ortho‑fluorobenzyloxy group may reduce protodeboronation side reactions [1], improving coupling yields relative to non‑fluorinated analogs.

Synthesis of Fluorine-Containing Biaryl Libraries

The ortho‑fluorine substituent in 849062‑18‑6 imparts unique lipophilicity and metabolic stability to downstream biaryl products. Because the compound is the most widely supplied ortho‑fluoro isomer among its positional analogs , it is the default choice for medicinal chemists exploring SAR around the benzyloxy moiety. Its 95–96% purity specification is adequate for high‑throughput library synthesis where cost per gram is a key driver.

Boronic Acid-Based Enzyme Inhibitor Screening

Arylboronic acids are known to act as reversible inhibitors of serine proteases and hormone‑sensitive lipase [2]. Although direct activity data for 849062‑18‑6 are not yet reported, its structural features—particularly the ortho‑fluorobenzyloxy motif—align with known potent inhibitors. The compound‘s commercial availability in research quantities (1 g at $90–$120) makes it a practical starting point for exploratory inhibition assays.

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